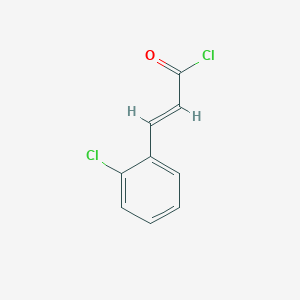
2-Chlorocinnamoyl chloride
説明
2-Chlorocinnamoyl chloride is a chemical compound with the linear formula ClC6H4CH=CHCOCl . It has a molecular weight of 201.05 . It is a useful research chemical and is used in proteomics research .
Molecular Structure Analysis
The molecular structure of 2-Chlorocinnamoyl chloride consists of a cinnamoyl group (a phenyl group attached to a propenoyl group) with a chlorine atom attached to the phenyl ring and another chlorine atom attached to the carbonyl carbon .Physical And Chemical Properties Analysis
2-Chlorocinnamoyl chloride has a density of 1.3±0.1 g/cm3, a boiling point of 296.0±15.0 °C at 760 mmHg, and a flash point of 118.9±20.7 °C . It has a molar refractivity of 51.9±0.3 cm3, and a molar volume of 150.9±3.0 cm3 . It also has a polar surface area of 17 Å2 and a polarizability of 20.6±0.5 10-24 cm3 .科学的研究の応用
Photochemistry and Vibrational Spectroscopy
2-Chlorocinnamoyl chloride is relevant in the study of photochemistry and vibrational spectroscopy. An example is the study of chloryl chloride in cryogenic matrices, which undergoes photolysis to produce chlorine chlorite and dichlorine peroxide. These reactions are significant for understanding the photodecomposition thresholds and dissociation channels in various chlorine compounds, which can be related to the properties of 2-chlorocinnamoyl chloride (Jacobs, Kronberg, Mueller, & Willner, 1994).
Advanced Oxidation Processes
The impact of chloride ion on the degradation of compounds in advanced oxidation processes is crucial. This includes the study of azo dye degradation in the presence of chloride, which could relate to the behavior of 2-chlorocinnamoyl chloride in similar processes. Such studies are important for understanding the effects of chloride in wastewater treatment and the formation of chlorinated by-products (Yuan, Ramjaun, Wang, & Liu, 2011).
Electrochlorination Technologies
Investigations into electrochlorination, which is vital in water treatment, can be related to the study of 2-chlorocinnamoyl chloride. Understanding the production of various volatile species during the electrolysis of highly saline water, and how they are influenced by factors like pH and electrolyte flow rates, can provide insights into the behavior of chlorinated compounds like 2-chlorocinnamoyl chloride in similar settings (Mostafa, Reinsberg, Garcia-Segura, & Baltruschat, 2018).
Gas Purification and Membrane Science
The application of glass membranes for purifying aggressive gases, including chlorine, can be linked to the study of 2-chlorocinnamoyl chloride. Research in this area focuses on the permeability and stability of these membranes towards different gases, which can be valuable for understanding the separation and purification processes involving chlorinated compounds (Lindbråthen & Hägg, 2005).
Environmental Impacts and Chlorine Dynamics
Studies on the environmental impact of chlorine compounds, including the formation and behavior of chlorine dioxide in water treatment processes, are relevant. This includes understanding the conditions under which chlorine dioxide is formed during the electrochemical treatment of drinking water and its reactions post-electrolysis. Such research is important for assessing the environmental and health implications of chlorine compounds like 2-chlorocinnamoyl chloride (Bergmann & Koparal, 2005).
Safety and Hazards
2-Chlorocinnamoyl chloride is classified as a skin corrosive (Category 1B) and can cause serious eye damage . It has a hazard statement H314, which means it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dusts or mists, ensuring adequate ventilation, and wearing protective equipment .
将来の方向性
特性
IUPAC Name |
(E)-3-(2-chlorophenyl)prop-2-enoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2O/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUFNZFFWDQKPL-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601256856 | |
| Record name | (2E)-3-(2-Chlorophenyl)-2-propenoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601256856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorocinnamoyl chloride | |
CAS RN |
120681-06-3, 35086-82-9 | |
| Record name | (2E)-3-(2-Chlorophenyl)-2-propenoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120681-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-3-(2-Chlorophenyl)-2-propenoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601256856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chlorocinnamoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




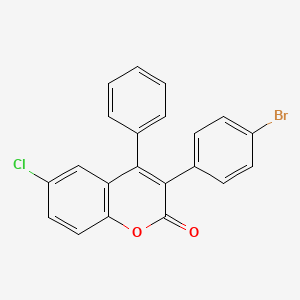
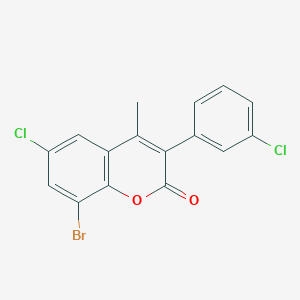
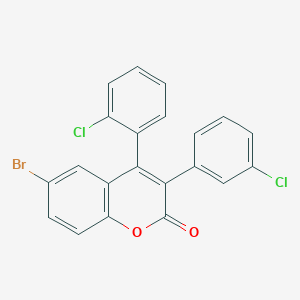
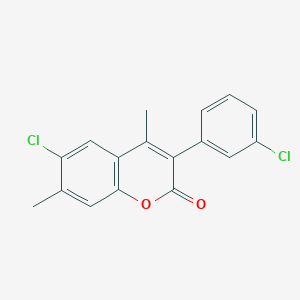
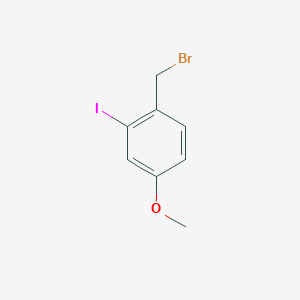
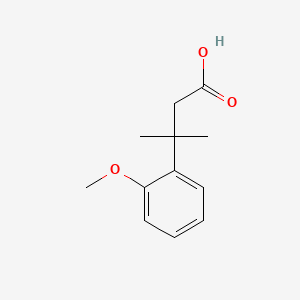


![1-[3-(2,3,4,5,6-Pentafluorophenoxy)phenyl]-3-[4-[[4-[[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]carbamoylamino]phenyl]methyl]phenyl]urea](/img/structure/B3041661.png)



